Home > Products > Screening Compounds P87582 > 3-Des(4-(2-piperidinyl)ethoxy)benzoyl-7-(4-(2-piperidinyl)ethoxy)benzoyl raloxifene
3-Des(4-(2-piperidinyl)ethoxy)benzoyl-7-(4-(2-piperidinyl)ethoxy)benzoyl raloxifene - 1391054-73-1

3-Des(4-(2-piperidinyl)ethoxy)benzoyl-7-(4-(2-piperidinyl)ethoxy)benzoyl raloxifene

Catalog Number: EVT-1464859
CAS Number: 1391054-73-1
Molecular Formula: C28H27NO4S
Molecular Weight: 473.587
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

3-Des(4-(2-piperidinyl)ethoxy)benzoyl-7-(4-(2-piperidinyl)ethoxy)benzoyl raloxifene is a complex chemical compound derived from raloxifene, which is a selective estrogen receptor modulator (SERM) primarily used in the treatment and prevention of osteoporosis and breast cancer. This compound incorporates piperidine moieties, which may enhance its pharmacological properties. The synthesis and application of this compound are of significant interest in medicinal chemistry due to its potential therapeutic benefits.

Source and Classification

Raloxifene and its derivatives, including 3-Des(4-(2-piperidinyl)ethoxy)benzoyl-7-(4-(2-piperidinyl)ethoxy)benzoyl raloxifene, belong to the class of SERMs. These compounds selectively bind to estrogen receptors, exerting estrogen-like effects in some tissues while blocking estrogenic activity in others. The classification of this compound falls under synthetic organic compounds with potential pharmaceutical applications.

Synthesis Analysis

Methods and Technical Details

The synthesis of 3-Des(4-(2-piperidinyl)ethoxy)benzoyl-7-(4-(2-piperidinyl)ethoxy)benzoyl raloxifene involves several key steps, typically starting from the base structure of raloxifene. The following methods have been reported:

  1. Friedel-Crafts Acylation: This method involves the acylation of a substituted benzene using an acyl chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride). This reaction forms the benzoyl moieties attached to the raloxifene scaffold.
  2. Piperidine Substitution: The introduction of piperidine groups can be achieved through nucleophilic substitution reactions where piperidine derivatives react with activated benzoyl chlorides.
  3. Purification: The final product is purified through recrystallization or chromatography techniques to ensure high purity levels suitable for pharmaceutical applications .
Molecular Structure Analysis

Structure and Data

The molecular structure of 3-Des(4-(2-piperidinyl)ethoxy)benzoyl-7-(4-(2-piperidinyl)ethoxy)benzoyl raloxifene can be represented as follows:

  • Molecular Formula: C26H30N2O4
  • Molecular Weight: Approximately 442.54 g/mol
  • Structural Features:
    • Two piperidine rings contributing to potential binding interactions with estrogen receptors.
    • Benzoyl groups that enhance lipophilicity and receptor affinity.

The compound's three-dimensional conformation can be analyzed using molecular modeling software to predict binding interactions with estrogen receptors.

Chemical Reactions Analysis

Reactions and Technical Details

The chemical reactivity of 3-Des(4-(2-piperidinyl)ethoxy)benzoyl-7-(4-(2-piperidinyl)ethoxy)benzoyl raloxifene can include:

  1. Hydrolysis: In aqueous conditions, the ester functionalities may undergo hydrolysis, releasing piperidine derivatives.
  2. Oxidation: The compound may be susceptible to oxidative degradation under certain conditions, which could affect its efficacy.
  3. Receptor Binding Studies: Evaluating the interaction with estrogen receptors through competitive binding assays provides insights into its pharmacological profile .
Mechanism of Action

Process and Data

The mechanism of action for 3-Des(4-(2-piperidinyl)ethoxy)benzoyl-7-(4-(2-piperidinyl)ethoxy)benzoyl raloxifene involves:

  1. Selective Binding: The compound selectively binds to estrogen receptors, mimicking estrogen's effects in certain tissues (e.g., bone), while antagonizing it in others (e.g., breast tissue).
  2. Gene Expression Modulation: Upon binding, it influences gene expression related to bone density and cancer cell proliferation, promoting beneficial effects while reducing risks associated with traditional estrogens .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

These properties are critical for formulation into pharmaceutical dosage forms .

Applications

Scientific Uses

3-Des(4-(2-piperidinyl)ethoxy)benzoyl-7-(4-(2-piperidinyl)ethoxy)benzoyl raloxifene has several potential applications:

  1. Pharmaceutical Development: As a SERM, it could be developed further for treating osteoporosis and hormone-responsive cancers.
  2. Research Tool: Its unique structure makes it valuable for studying estrogen receptor interactions and developing new therapeutic agents with improved efficacy and safety profiles.
Introduction to 3-Des(4-(2-Piperidinyl)ethoxy)benzoyl-7-(4-(2-Piperidinyl)ethoxy)benzoyl Raloxifene

Chemical Context of Raloxifene and Its Derivatives

Raloxifene is a second-generation selective estrogen receptor modulator (SERM) featuring a benzothiophene core structure, with its pharmacological activity heavily dependent on the presence and positioning of phenolic hydroxyl groups and piperidinylethoxy side chains. The compound 3-Des[4-(2-piperidinyl)ethoxy]benzoyl-7-[4-(2-piperidinyl)ethoxy]benzoyl raloxifene (CAS: 1391054-73-1) represents a structurally modified derivative resulting from deliberate synthetic alterations or process-related impurities. This molecule is characterized by the removal of the benzoyl group at position 3 of the benzothiophene scaffold and the introduction of a second 4-(2-piperidinyl)ethoxybenzoyl moiety at position 7 (Figure 1), yielding the molecular formula C28H27NO4S and a molecular weight of 473.58 g/mol [4].

  • Structural Relationships: Unlike the parent drug raloxifene (C28H27NO4S), this derivative features symmetrical benzoyl modifications that alter its three-dimensional conformation and electronic properties. The piperidinylethoxy side chains—retained at both ends of the molecule—are critical for SERM activity, facilitating interactions with estrogen receptor subtypes [5] [8].
  • Synthetic Origin: This compound arises during raloxifene synthesis through over-alkylation or isomerization reactions, particularly under high-temperature conditions or imperfect stoichiometric control. Its formation underscores challenges in maintaining regioselectivity during benzothiophene functionalization [4] [6].
  • Regulatory Status: Identified as Raloxifene EP Impurity C and Raloxifene Hydrochloride Impurity A, it is pharmacopeially recognized (e.g., European Pharmacopoeia) and commercially available as an analytical reference standard (e.g., LGC Standards: TRC-D297050) [4] [6].

Table 1: Structural Comparison of Raloxifene and Its Derivative

CompoundMolecular FormulaMolecular WeightKey Structural Features
RaloxifeneC28H27NO4S473.58 g/molSingle benzoyl group at C3; hydroxyl groups at C6 and C4'
3-Des/7-Dual-Benzoyl Raloxifene DerivativeC28H27NO4S473.58 g/molBenzoyl removal at C3; dual 4-(2-piperidinyl)ethoxybenzoyl groups at C3 and C7 positions

Role of Structural Modifications in SERM Pharmacodynamics

The strategic repositioning of side chains in this raloxifene derivative profoundly impacts its estrogen receptor (ER) binding behavior and functional activity. SERMs exhibit tissue-specific agonist/antagonist effects dictated by ERα/ERβ subtype affinity, coactivator recruitment, and ligand-induced conformational changes [5] [7].

  • Receptor Binding Dynamics:
  • The dual piperidinylethoxybenzoyl groups enhance hydrophobic interactions with the ER ligand-binding domain (LBD), potentially increasing binding affinity but disrupting the precise helix-12 positioning required for agonist activity. Studies on analogous raloxifene-like SERMs (e.g., Y134) show that bulky C7 substituents convert the molecule into a pure ER antagonist in breast tissue by preventing coactivator binding [7].
  • Positional isomerism (C3 vs. C7 substitution) alters ER subtype selectivity. Native raloxifene favors ERα (Kd ≈ 50 pM), whereas this derivative’s symmetrical structure may diminish ERβ interaction, evidenced by reduced transactivation in reporter assays [5] [10].

  • Functional Consequences:

  • Bone Tissue: Agonist effects require specific side-chain geometry to activate osteoblast TGF-β3 signaling. The derivative’s modified conformation likely impairs bone anti-resorptive activity due to inefficient coregulator recruitment [5] [8].
  • Breast Tissue: Antagonism relies on helix-12 destabilization. The C7 benzoyl extension enhances this effect, potentially conferring superior anti-proliferative activity in ER+ breast cancer models compared to raloxifene [7].

Table 2: Pharmacodynamic Impact of Structural Modifications

Structural ElementEffect on ER BindingFunctional Outcome
Native C3 Benzoyl GroupOptimal H-bonding with ERα Asp351Mixed agonist/antagonist profile
C3 Benzoyl RemovalLoss of key polar interactionsReduced transcriptional activity in bone
C7 Benzoyl AdditionEnhanced hydrophobic contact with ER LBDIncreased pure antagonism in mammary tissue
Dual Piperidinylethoxy ChainsAltered dimerization interfacePotential ERβ selectivity loss; altered coregulator recruitment

Significance of Impurity Profiling in Pharmaceutical Synthesis

3-Des/7-Dual-Benzoyl raloxifene is classified as a process-related impurity arising from incomplete purification or side reactions during raloxifene manufacturing. Its detection and quantification are critical per ICH Q3A/B guidelines, which mandate controlling impurities to ≤0.15% for APIs [3] [9].

  • Analytical Challenges:
  • Chromatographic Separation: Differentiating this isomer from raloxifene requires ultra-high-performance liquid chromatography (UHPLC) with C18 columns and mass-compatible mobile phases (e.g., 0.1% formic acid/acetonitrile). Du et al. validated UHPLC-MS/MS methods achieving baseline separation of raloxifene and its impurities in plasma matrices [1] [6].
  • Detection Techniques: High-resolution mass spectrometry (HRMS) confirms its identity via m/z 474.1661 [M+H]+ and characteristic fragments (m/z 112.08 for piperidinylethyl cation). Structural elucidation employs 1H/13C NMR, with key shifts at δ 7.8 (benzothiophene H) and δ 3.6 (piperidinyl CH2) [4] [6].

  • Regulatory and Quality Implications:

  • Toxicological Risk: While not genotoxic, its pharmacological activity necessitates control to avoid unintended SERM effects (e.g., ER antagonism in non-target tissues) [3] [9].
  • Process Optimization: Monitoring this impurity identifies reaction parameters needing refinement, such as reducing temperature during Friedel-Crafts acylation or optimizing catalyst stoichiometry to prevent over-substitution [4] [9].

Table 3: Analytical Methods for Impurity Profiling

TechniqueConditionsLimit of DetectionKey Applications
UHPLC-MS/MSC18 column; 0.1% HCOOH/CH3CN gradient0.05 ng/mLQuantification in API and biological matrices
HPLC-UV254 nm; C8 column; phosphate buffer:MeOH0.1% w/wRoutine quality control release testing
NMR SpectroscopyDMSO-d6; 500 MHzN/AStructural confirmation and isomer differentiation

Properties

CAS Number

1391054-73-1

Product Name

3-Des(4-(2-piperidinyl)ethoxy)benzoyl-7-(4-(2-piperidinyl)ethoxy)benzoyl raloxifene

IUPAC Name

[6-hydroxy-2-(4-hydroxyphenyl)-1-benzothiophen-7-yl]-[4-(2-piperidin-1-ylethoxy)phenyl]methanone

Molecular Formula

C28H27NO4S

Molecular Weight

473.587

InChI

InChI=1S/C28H27NO4S/c30-22-9-4-19(5-10-22)25-18-21-8-13-24(31)26(28(21)34-25)27(32)20-6-11-23(12-7-20)33-17-16-29-14-2-1-3-15-29/h4-13,18,30-31H,1-3,14-17H2

InChI Key

JQIHKQGGHCMOQN-UHFFFAOYSA-N

SMILES

C1CCN(CC1)CCOC2=CC=C(C=C2)C(=O)C3=C(C=CC4=C3SC(=C4)C5=CC=C(C=C5)O)O

Synonyms

[6-Hydroxy-2-(4-hydroxyphenyl)-benzo[b]thien-7-yl][4-[2-(1-piperidinyl)ethoxy]phenyl]methanone; Raloxifene Impurity C; [6-Hydroxy-2-(4-hydroxyphenyl)benzo[b]thiophen-7-yl](4-(2-(piperidin-1-yl)ethoxy)phenyl)methanone;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.